Physicochemical Differentiation: Density and LogP of 1-Ethoxy-2-oxopyridine-3-sulfonamide versus Unsubstituted 2-Oxopyridine-3-sulfonamide Core
The N-ethoxy substitution in 1-ethoxy-2-oxopyridine-3-sulfonamide increases both molecular weight and lipophilicity relative to the parent 2-oxopyridine-3-sulfonamide scaffold. The target compound exhibits a calculated density of 1.41 g/cm³ and a LogP value of 0.72530 [1]. While a direct density value for the unsubstituted 2-oxopyridine-3-sulfonamide (CAS 1566403-08-4) is not consistently reported, the increase in molecular weight from 174.18 g/mol to 218.23 g/mol and the addition of the ethoxy group predictably raise the LogP (calculated) and alter the compound's solid-state packing [2].
| Evidence Dimension | Density and Lipophilicity |
|---|---|
| Target Compound Data | Density: 1.41 g/cm³; LogP: 0.72530 |
| Comparator Or Baseline | 2-Oxopyridine-3-sulfonamide (CAS 1566403-08-4): MW 174.18 g/mol; no reported density or LogP |
| Quantified Difference | MW increase: 44.05 g/mol; predicted LogP increase due to ethoxy group |
| Conditions | Calculated physicochemical properties; no experimental values reported |
Why This Matters
For procurement in preformulation or computational modeling studies, the distinct physicochemical profile of the ethoxy-substituted derivative may influence solubility, permeability, and crystallinity compared to the unsubstituted core, impacting downstream assay development or solid-form screening.
- [1] ChemSrc. 1-Ethoxy-1,2-dihydro-2-oxo-3-pyridinesulfonamide (CAS 182556-15-6). Database Entry, 2018. View Source
- [2] American Elements. 2-Oxo-1,2-dihydropyridine-3-sulfonamide (CAS 1566403-08-4). Product Technical Datasheet. View Source
